

Chemical structure and properties of 2-Tolperisone Hydrochloride

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An In-Depth Technical Guide to **2-Tolperisone Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Tolperisone Hydrochloride**, an isomer of the centrally acting muscle relaxant, Tolperisone. Due to the limited specific data on the 2-isomer, this document synthesizes available information and leverages data from the well-characterized 4-isomer (Tolperisone) to present a complete profile covering its chemical structure, properties, and pharmacological actions.

Chemical Structure and Properties

2-Tolperisone Hydrochloride is the hydrochloride salt of 2-Tolperisone, a positional isomer of the more common 4-Tolperisone.^[1] It is classified as an aromatic ketone and a piperidine derivative.^{[2][3][4]} The primary structural difference lies in the position of the methyl group on the phenyl ring.

Chemical Name: 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-1-propanone, hydrochloride^[5]

Synonyms: 1-Propanone, 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-, hydrochloride (1:1)^[5]

The tables below summarize the key chemical and physical properties of **2-Tolperisone Hydrochloride** and its related, better-studied isomer, Tolperisone Hydrochloride.

Table 1: Chemical Identifiers and Formula

Property	2-Tolperisone Hydrochloride	Tolperisone Hydrochloride (4-isomer)
CAS Number	91625-73-9[5]	3644-61-9[4][6][7][8][9]
Molecular Formula	C ₁₆ H ₂₃ NO · HCl (or C ₁₆ H ₂₄ ClNO)[5]	C ₁₆ H ₂₃ NO · HCl (or C ₁₆ H ₂₄ ClNO)[4][6][7][8]
Molecular Weight	281.82 g/mol [5]	281.82 g/mol [4][6][7][8][9]
IUPAC Name	2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)propan-1-one;hydrochloride	2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one;hydrochloride[6][7]
Canonical SMILES	CC(CN1CCCCC1)C(=O)c1ccc cc1C.Cl[5]	CC(CN1CCCCC1)C(=O)C1=C C=C(C)C=C1.Cl[7][10][11]
InChI Key	MIOHYDSPZNIQNZ-UHFFFAOYSA-N[5]	ZBUVYROEHQQAKL-UHFFFAOYSA-N[4][7]

Table 2: Physicochemical Properties

Property	Value (for Tolperisone Hydrochloride)
Appearance	White to off-white crystalline solid[4][12]
Melting Point	181-183°C[4]
Water Solubility	>20 mg/mL[4], 51 mg/mL (180.97 mM)[11]
Solubility in PBS (pH 7.2)	Approx. 10 mg/mL[8]
Solubility in DMSO	10 mg/mL[8], 55 mg/mL (195.16 mM)[11], 56 mg/mL (198.7 mM)[9][13]
Solubility in Ethanol	20 mg/mL[8], 52 mg/mL (184.51 mM)[11], 56 mg/mL (198.7 mM)[9]
pKa (Strongest Basic)	8.78 (Predicted)[7]
logP	3.75 (Predicted)[7]
UV/Vis Absorbance (λmax)	257 nm[8], 260 nm[2]

Mechanism of Action and Pharmacology

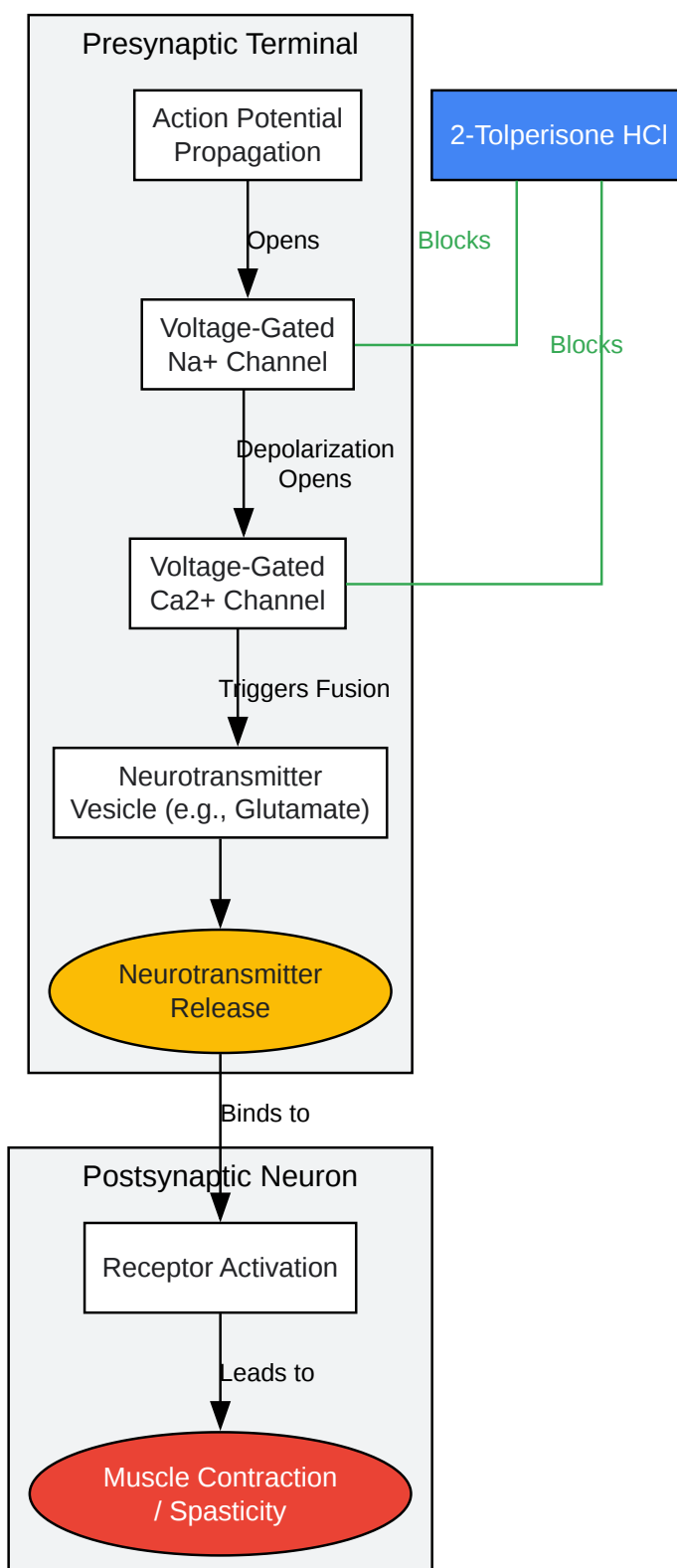
While direct pharmacological studies on 2-Tolperisone are not widely available, the mechanism of action is expected to be similar to that of Tolperisone. Tolperisone is a centrally acting muscle relaxant that achieves its effects without significant sedative side effects.[3][14] Its primary mechanism involves the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels.[14][15][16][17]

Core Mechanisms:

- **Voltage-Gated Sodium Channel Blockade:** Tolperisone inhibits voltage-gated sodium channels, stabilizing neuronal membranes and reducing the frequency and amplitude of action potentials.[15][18][19] This action is considered a major component of its therapeutic effect.[17]
- **Voltage-Gated Calcium Channel Blockade:** The compound also blocks N-type voltage-gated calcium channels.[16][20] This presynaptically inhibits the release of neurotransmitters from primary afferent nerve endings in the spinal cord.[17]
- **Inhibition of Spinal Reflexes:** By acting on the spinal cord and brainstem, Tolperisone inhibits both mono- and polysynaptic reflex pathways that contribute to increased muscle tone.[15][16][18]

This dual blockade of ion channels ultimately dampens neuronal excitability and interrupts the nerve signals that lead to muscle spasticity and pain.[15]

Signaling Pathway Diagram



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Caption: Proposed mechanism of action for **2-Tolperisone Hydrochloride**.

Experimental Protocols

Detailed experimental protocols for 2-Tolperisone are not published. However, standard analytical methods used for Tolperisone can be readily adapted. A representative protocol for purity and assay determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is described below.

Protocol: RP-HPLC Method for Assay of 2-Tolperisone Hydrochloride

This protocol is based on established methods for Tolperisone analysis.[\[21\]](#)

1. Objective: To determine the purity and concentration of **2-Tolperisone Hydrochloride** in a bulk drug substance or pharmaceutical formulation.

2. Materials and Instrumentation:

- Instrument: HPLC system with a UV detector (e.g., Agilent 1120 series or Shimadzu LC_10_AT).[\[21\]](#)
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[20\]](#)[\[21\]](#)
- Chemicals: **2-Tolperisone Hydrochloride** reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Purified water.
- Mobile Phase: A mixture of Acetonitrile and water (pH adjusted to 3.0 with Orthophosphoric acid) in a 60:40 v/v ratio.
- Diluent: Mobile phase or Methanol.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.[\[21\]](#)
- Detection Wavelength: 260 nm.[\[2\]](#)[\[22\]](#)
- Injection Volume: 20 µL.

- Column Temperature: Ambient.

4. Procedure:

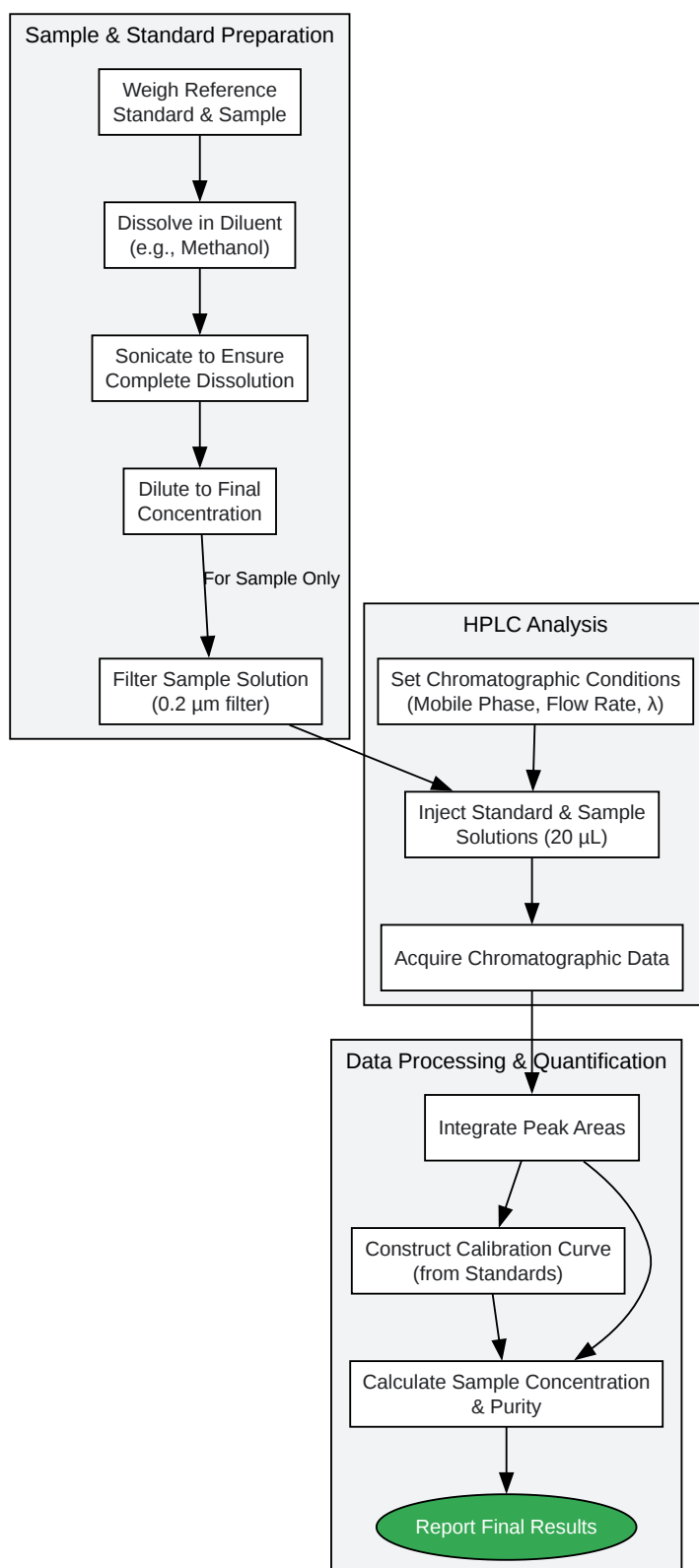
- **Standard Solution Preparation:** Accurately weigh about 10 mg of the **2-Tolperisone Hydrochloride** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution (e.g., 100 µg/mL). Prepare a series of working standards (e.g., 5-60 µg/mL) by further diluting the stock solution.
- **Sample Solution Preparation:** For bulk powder, prepare a solution of known concentration similar to the standard (e.g., 20 µg/mL). For tablets, weigh and crush no fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask, add diluent, sonicate for 20 minutes to dissolve, and dilute to volume. Filter the solution through a 0.2 µm nylon membrane filter.
- **Analysis:** Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Tolperisone is typically around 4 minutes under these conditions.
- **Quantification:** Calculate the amount of **2-Tolperisone Hydrochloride** in the sample by comparing the peak area of the sample to the peak area of the reference standard.

5. Validation Parameters (as per ICH guidelines):

- **Specificity:** Ensure no interference from excipients or impurities at the retention time of the analyte peak.
- **Linearity:** Establish a linear relationship between concentration and peak area over the specified range (e.g., 5-60 µg/mL).
- **Precision:** Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (RSD) should be less than 2%.[\[21\]](#)
- **Accuracy:** Determine by recovery studies, spiking a placebo with known amounts of the drug. Recoveries should be within 98-102%.

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrument sensitivity. For Tolperisone, reported LOD and LOQ are approximately 0.16 µg/mL and 0.51 µg/mL, respectively.[\[21\]](#)

Experimental Workflow Diagram



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Caption: General workflow for RP-HPLC analysis of 2-Tolperisone HCl.

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